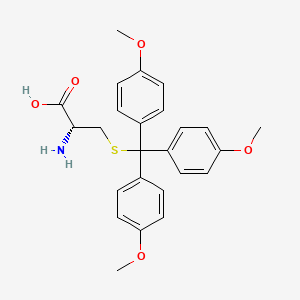
S-(Tris(4-methoxyphenyl)methyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Tris(4-methoxyphenyl)methyl)-L-cysteine: is a compound that combines the structural features of tris(4-methoxyphenyl)methyl and L-cysteine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the L-cysteine moiety suggests potential biological activity, while the tris(4-methoxyphenyl)methyl group may impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine typically involves the reaction of tris(4-methoxyphenyl)methyl chloride with L-cysteine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the L-cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The methoxy groups on the tris(4-methoxyphenyl)methyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s L-cysteine moiety suggests potential biological activity, including antioxidant properties and interactions with biological macromolecules. It can be used in studies related to protein modification and enzyme inhibition .
Medicine: Due to its unique structure, this compound may have potential as a therapeutic agent. It can be investigated for its potential to modulate biological pathways and its efficacy in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials .
Mécanisme D'action
The mechanism of action of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine involves its interaction with biological targets through the L-cysteine moiety. The sulfur atom in L-cysteine can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the tris(4-methoxyphenyl)methyl group can interact with hydrophobic regions of proteins, influencing their stability and activity .
Comparaison Avec Des Composés Similaires
Tris(4-methoxyphenyl)phosphine: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of various compounds.
Uniqueness: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine is unique due to the combination of the L-cysteine moiety with the tris(4-methoxyphenyl)methyl group. This combination imparts both biological activity and unique chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H27NO5S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C25H27NO5S/c1-29-20-10-4-17(5-11-20)25(32-16-23(26)24(27)28,18-6-12-21(30-2)13-7-18)19-8-14-22(31-3)15-9-19/h4-15,23H,16,26H2,1-3H3,(H,27,28)/t23-/m0/s1 |
Clé InChI |
SQSXVIUUCXLCSR-QHCPKHFHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)



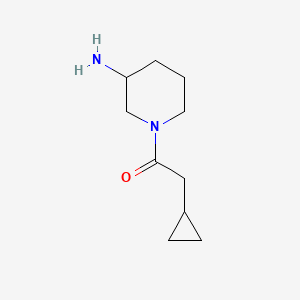
![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)

![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
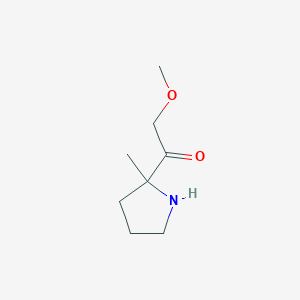
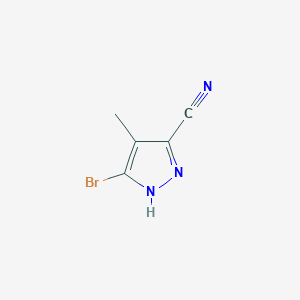
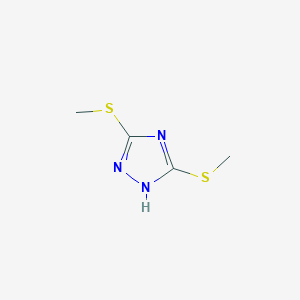
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)

